2,3,4,5-Tetrafluoropyridine
Overview
Description
2,3,4,5-Tetrafluoropyridine is a fluorinated heterocyclic compound characterized by the presence of four fluorine atoms attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
2,3,4,5-Tetrafluoropyridine is a fluorinated pyridine derivative Fluorinated pyridines are generally known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Mode of Action
The mode of action of this compound involves nucleophilic substitution . This compound is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . A nucleophilic substitution reaction of pentafluoropyridine occurs in a two-step addition–elimination mechanism .
Biochemical Pathways
It’s known that the site reactivity order of pentafluoropyridine follows the sequence 4 (para)-fluorine > 2 (ortho)-fluorine > 3 (meta)-fluorine . Therefore, reactions of pentafluoropyridine with some nucleophiles occur selectively at the Para position .
Pharmacokinetics
It’s common in pharmacology to substitute hydrogen with fluorine atoms to increase the lipophilicity and biological activity of compounds .
Result of Action
Fluorinated pyridines have been used for the synthesis of various drug-like systems .
Action Environment
The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of pentafluoropyridine. For example, pentafluoropyridine can react with nucleophiles such as malononitrile, piperazine, or tetrazole-5-thiol under basic conditions to yield this compound derivatives . Another method includes the reaction of pentafluoropyridine with zinc powder in an aqueous solution of an alkali metal hydroxide at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves the defluorination of pentafluoropyridine using reducing agents like lithium aluminum hydride or hydrazine hydrate . These methods are optimized to achieve high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of fluorine atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol under basic conditions (e.g., potassium carbonate in dimethylformamide) result in the formation of 4-substituted this compound derivatives.
Reduction: Reduction with agents like lithium aluminum hydride can convert pentafluoropyridine to this compound.
Oxidation: Oxidation reactions can yield various oxidized derivatives, such as this compound-2-carboxylic acid.
Major Products: The major products formed from these reactions include 4-substituted derivatives, carboxylic acids, and other functionalized pyridine compounds .
Scientific Research Applications
2,3,4,5-Tetrafluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentafluoropyridine: Contains five fluorine atoms and is more reactive towards nucleophiles due to the additional fluorine atom.
2,3,5,6-Tetrafluoropyridine: Similar to 2,3,4,5-tetrafluoropyridine but with a different fluorine atom arrangement, leading to variations in reactivity and applications.
3,5-Difluoro-2,4,6-triazidopyridine: A compound with both fluorine and azido groups, used in energetic materials.
Uniqueness: this compound is unique due to its specific fluorine atom arrangement, which imparts distinct reactivity patterns and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2,3,4,5-tetrafluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNAPZMQQYTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462518 | |
Record name | 2,3,4,5-tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-16-1 | |
Record name | 2,3,4,5-tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,4,5-tetrafluoropyridine particularly reactive towards nucleophilic substitution compared to other polyfluoropyridines?
A1: [] The high reactivity of this compound stems from the activating influence of the fluorine atoms on the pyridine ring. Fluorine atoms, especially in the ortho and meta positions relative to the reaction center, significantly enhance the rate of nucleophilic substitution. This effect is attributed to a combination of electronic factors, including inductive electron withdrawal and resonance stabilization of the transition state.
Q2: How can this compound be used in organometallic synthesis?
A2: [] this compound serves as a versatile building block in organometallic chemistry. It readily undergoes C-F activation with nickel complexes, leading to the formation of nickel tetrafluoropyridyl derivatives. These derivatives exhibit intriguing reactivity with Brønsted acids, yielding substituted tetrafluoropyridines or unique dimeric complexes. The reactions highlight the potential of this compound in developing novel organometallic compounds and synthetic methodologies.
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